N-ethyl-3,4-epoxypyrrolidine
Description
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
3-ethyl-6-oxa-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C6H11NO/c1-2-7-3-5-6(4-7)8-5/h5-6H,2-4H2,1H3 |
InChI Key |
WZDUNDJSSXEPAS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2C(C1)O2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The process begins with the chlorination of N-ethylpyrrolidine using chlorine gas in a hydrochloric acid medium. The reaction is conducted at ambient temperature for approximately six hours, during which chlorine gas is bubbled through a mixture of N-ethylpyrrolidine, concentrated HCl, and water. This step generates 3,4-dichloro-N-ethylpyrrolidine as an intermediate. The dichloride is then subjected to a base-induced elimination reaction using sodium hydroxide in ethanol, which facilitates the removal of two equivalents of HCl and forms the epoxide ring.
Key parameters include:
Yield and Purification
The crude product obtained after base treatment is extracted with methylene chloride, dried over sodium sulfate, and concentrated under reduced pressure. Vacuum distillation yields this compound as a water-white liquid with a boiling point of 71°C at 0.6 mm Hg. The overall yield for this method is 92% , with a purity of 86% epoxide content as confirmed by NMR analysis. Recrystallization of the oxalate derivative further enhances purity, yielding a white solid with a melting point of 155–156°C.
Two-Step Synthesis Involving Catalytic Hydrogenation and Subsequent Epoxidation
An alternative route involves first synthesizing N-ethylpyrrolidine via catalytic hydrogenation of N-ethylpyrrolidone, followed by epoxidation using the chlorination-base method. This approach, detailed in a Chinese patent, prioritizes cost efficiency by avoiding expensive reducing agents like lithium aluminum hydride.
Catalytic Hydrogenation of N-Ethylpyrrolidone
N-Ethylpyrrolidone is hydrogenated in the presence of a palladium-based catalyst (10% Pd/C or 5% Pd/C) under high-pressure hydrogen (6 MPa) and elevated temperatures (140–160°C). The reaction is conducted in methanol, which serves as both solvent and hydrogen donor.
Optimized conditions :
-
Catalyst loading : 0.03–0.1:1 mass ratio of catalyst to substrate.
-
Reaction time : 3–6 hours for complete conversion.
This step achieves yields of 87.7–93.4% with >98.5% purity (GC analysis). The product, N-ethylpyrrolidine, is isolated via distillation after catalyst filtration and solvent recovery.
Epoxidation of N-Ethylpyrrolidine
The N-ethylpyrrolidine is then subjected to the chlorination-base elimination process described in Section 1.1. Combining both steps results in an overall yield of 83.7% for this compound, assuming a 90% yield for the epoxidation step.
Comparative Evaluation of Methodologies
Table 1: Comparison of Key Synthetic Routes for this compound
Industrial-Scale Production Considerations
The two-step method is favored for large-scale production due to its compatibility with continuous hydrogenation reactors and streamlined solvent recovery . However, the direct epoxidation route offers simplicity for small-batch synthesis. Industrial adoption requires balancing catalyst costs, energy consumption, and waste management, particularly for chlorine gas handling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
